molecular formula C20H28ClNO4 B5307057 [2-(3,4-dimethoxyphenyl)ethyl](2-ethoxy-3-methoxybenzyl)amine hydrochloride

[2-(3,4-dimethoxyphenyl)ethyl](2-ethoxy-3-methoxybenzyl)amine hydrochloride

Cat. No. B5307057
M. Wt: 381.9 g/mol
InChI Key: GOUFAAODVGCXDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(3,4-dimethoxyphenyl)ethyl](2-ethoxy-3-methoxybenzyl)amine hydrochloride, also known as DOM, is a psychoactive drug that belongs to the phenethylamine family. It was first synthesized in 1963 by Alexander Shulgin, a renowned American chemist and pharmacologist. DOM is a potent hallucinogen that produces intense sensory and perceptual distortions, as well as profound changes in mood, thought, and consciousness. Despite its recreational use, DOM has also been studied for its scientific research applications, particularly in the field of neuroscience.

Mechanism of Action

[2-(3,4-dimethoxyphenyl)ethyl](2-ethoxy-3-methoxybenzyl)amine hydrochloride exerts its effects by binding to and activating serotonin receptors, particularly the 5-HT2A receptor. This leads to an increase in intracellular calcium levels, which triggers a cascade of signaling pathways that ultimately result in changes in neuronal activity and neurotransmitter release. The exact mechanism by which this compound produces its hallucinogenic effects is not fully understood, but it is thought to involve alterations in sensory processing, perception, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. In addition to its effects on neurotransmitter release, this compound has been found to increase heart rate, blood pressure, and body temperature. It also causes pupil dilation and alters the perception of time, space, and self. These effects can be both pleasurable and distressing, depending on the individual and the context in which the drug is used.

Advantages and Limitations for Lab Experiments

The use of [2-(3,4-dimethoxyphenyl)ethyl](2-ethoxy-3-methoxybenzyl)amine hydrochloride in lab experiments has several advantages and limitations. One advantage is its potency and specificity, which allows researchers to study its effects on specific receptors and signaling pathways. Another advantage is its relatively long duration of action, which allows for more prolonged observation of its effects. However, the use of this compound in lab experiments also has limitations, such as its potential for producing adverse effects and its limited availability and legality.

Future Directions

There are several future directions for research on [2-(3,4-dimethoxyphenyl)ethyl](2-ethoxy-3-methoxybenzyl)amine hydrochloride. One direction is to investigate its potential therapeutic applications in the treatment of mental disorders. Another direction is to study its effects on specific brain regions and circuits, as well as its interactions with other drugs and environmental factors. Additionally, research on the synthesis and modification of this compound may lead to the development of new psychoactive compounds with improved efficacy and safety profiles.
Conclusion:
In conclusion, this compound, or this compound, is a potent hallucinogen that has been studied for its scientific research applications. Its effects on neurotransmitter release, neuronal activity, and perception make it a valuable tool for investigating the central nervous system. However, its potential for producing adverse effects and its limited availability and legality also pose challenges for its use in lab experiments. Further research on this compound may lead to a better understanding of its mechanisms of action and potential therapeutic applications.

Synthesis Methods

The synthesis of [2-(3,4-dimethoxyphenyl)ethyl](2-ethoxy-3-methoxybenzyl)amine hydrochloride involves the condensation of 2-(3,4-dimethoxyphenyl)ethylamine with 2-ethoxy-3-methoxybenzaldehyde, followed by reduction with sodium borohydride and quaternization with hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

[2-(3,4-dimethoxyphenyl)ethyl](2-ethoxy-3-methoxybenzyl)amine hydrochloride has been used in scientific research to investigate its effects on the central nervous system. In animal studies, this compound has been found to stimulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in mood regulation, reward processing, and cognitive function. These findings suggest that this compound may have potential therapeutic applications in the treatment of mental disorders such as depression, anxiety, and addiction.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(2-ethoxy-3-methoxyphenyl)methyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO4.ClH/c1-5-25-20-16(7-6-8-18(20)23-3)14-21-12-11-15-9-10-17(22-2)19(13-15)24-4;/h6-10,13,21H,5,11-12,14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUFAAODVGCXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1OC)CNCCC2=CC(=C(C=C2)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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